4-(1-Benzothiophen-3-ylmethyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-benzothiophen-3-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-2-4-13-12(3-1)11(10-16-13)9-14-5-7-15-8-6-14/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLVYAPRKUSISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1 Benzothiophen 3 Ylmethyl Morpholine and Analogues
Strategies for Constructing the Benzothiophene (B83047) Core
The benzothiophene ring system is a key structural motif in numerous pharmaceuticals and functional materials. malayajournal.org Its synthesis has been the subject of extensive research, leading to a variety of effective methods for its construction. These methods can be broadly categorized into the cyclization of appropriately substituted benzene (B151609) derivatives and the subsequent functionalization of the pre-formed benzothiophene ring.
Cyclization Reactions for Benzothiophene Formation
The formation of the benzothiophene core typically involves the intramolecular cyclization of a sulfur-containing aromatic precursor. Several named reactions and modern catalytic methods have been developed for this purpose.
One prominent method involves the electrophilic cyclization of o-alkynyl thioanisoles . This approach provides direct access to 2,3-disubstituted benzo[b]thiophenes. Various electrophiles, including iodine, bromine, and sulfonium (B1226848) salts, can mediate this cyclization under mild conditions, tolerating a range of functional groups.
Another powerful strategy is the palladium-catalyzed oxidative cyclization . For instance, 2-(methylthio)phenylacetylenes can undergo a carbonylative cyclization in the presence of a palladium iodide catalyst and carbon monoxide to yield benzothiophene-3-carboxylic esters. nih.gov This method is notable for its use of air as the terminal oxidant. nih.gov
Furthermore, visible-light-promoted cyclization of disulfides and alkynes has emerged as a greener alternative for benzothiophene synthesis. This method avoids the need for metal catalysts and harsh reagents, proceeding efficiently under ambient conditions. prepchem.com
A one-step synthesis of benzo[b]thiophenes can also be achieved through the reaction of arynes with alkynyl sulfides . This method allows for the synthesis of diverse multisubstituted benzothiophene derivatives. rsc.org
| Cyclization Method | Starting Materials | Key Reagents/Catalysts | Products | Reference |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | I₂, Br₂, Sulfonium salts | 2,3-Disubstituted benzo[b]thiophenes | |
| Palladium-Catalyzed Oxidative Carbonylative Cyclization | 2-(Methylthio)phenylacetylenes, CO, Alcohol | PdI₂/KI, O₂ (air) | Benzothiophene-3-carboxylic esters | nih.gov |
| Visible-Light-Promoted Cyclization | Disulfides, Alkynes | Blue LED | Substituted benzothiophenes | prepchem.com |
| Aryne Cyclization | o-Silylaryl triflates, Alkynyl sulfides | CsF | Multisubstituted benzothiophenes | rsc.org |
Functionalization of the Benzothiophene Ring
Once the benzothiophene core is formed, functionalization at the 3-position is often necessary to introduce the side chain for morpholine (B109124) attachment. The electrophilic character of the 3-position makes it a prime target for substitution reactions.
A key intermediate for the synthesis of 4-(1-benzothiophen-3-ylmethyl)morpholine is 1-benzothiophene-3-carbaldehyde . This aldehyde can be synthesized from 3-methyl-benzo[b]thiophene. chemicalbook.com It serves as a versatile precursor for various subsequent transformations. chemicalbook.comresearchgate.netsigmaaldrich.com
Another important intermediate is 3-(chloromethyl)-1-benzothiophene . This compound can be prepared from 3-hydroxymethyl-benzo[b]thiophene by reaction with thionyl chloride. prepchem.com This halomethyl derivative is a reactive electrophile suitable for nucleophilic substitution with morpholine.
Approaches for Introducing the Morpholine Moiety
The introduction of the morpholine ring onto the benzothiophene scaffold is typically achieved through the formation of a carbon-nitrogen (C-N) bond. Several classical and modern synthetic methods are available for this transformation.
Amination Reactions for C-N Bond Formation
Reductive amination is a widely used and efficient method for forming C-N bonds. This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, 1-benzothiophene-3-carbaldehyde can be reacted with morpholine in the presence of a selective reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.comnih.govyoutube.com This method is known for its mild reaction conditions and high yields. nih.gov
Alkylation of amines is another fundamental approach. In this case, morpholine can be directly alkylated with a reactive benzothiophene derivative such as 3-(chloromethyl)-1-benzothiophene or 3-(bromomethyl)benzo[b]thiophene. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed.
| Amination Method | Benzothiophene Precursor | Amine | Key Reagents | Reference |
| Reductive Amination | 1-Benzothiophene-3-carbaldehyde | Morpholine | NaBH(OAc)₃, NaBH₃CN | masterorganicchemistry.comnih.gov |
| Alkylation | 3-(Halomethyl)benzothiophene | Morpholine | Base (e.g., K₂CO₃, Et₃N) | researchgate.net |
Mannich-Type Reactions for Incorporating the Morpholinomethyl Linkage
The Mannich reaction is a powerful three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. nih.gov In the context of synthesizing the target molecule, benzothiophene can act as the active hydrogen compound, which reacts with formaldehyde and morpholine to directly install the morpholinomethyl group at the 3-position. nih.govgoogle.com This one-pot reaction offers an atom-economical route to the desired product. The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and morpholine, which then attacks the electron-rich 3-position of the benzothiophene ring. umich.edu
Cyclization Routes to Form the Morpholine Ring
In an alternative synthetic strategy, the morpholine ring itself can be constructed onto a pre-functionalized benzothiophene derivative. While less common for the direct synthesis of this compound, this approach is valuable for creating diverse analogues. For instance, a benzothiophene bearing a 2-aminoethanol side chain at the 3-position could undergo intramolecular cyclization to form the morpholine ring. A recently developed green synthesis of morpholines involves the selective monoalkylation of 1,2-amino alcohols with ethylene (B1197577) sulfate, followed by cyclization. chemrxiv.orgchemrxiv.org This methodology could be adapted to construct the morpholine ring in the final steps of a synthetic sequence.
Coupling Strategies for Benzothiophene and Morpholine Substructures
The formation of the target compound, this compound, can be achieved through several reliable synthetic strategies. The most common approaches involve either the reaction of a carbonyl-functionalized benzothiophene with morpholine, a three-component condensation, or the direct substitution reaction with a halogenated benzothiophene.
Reductive Amination: This is a highly efficient and widely used one-pot method for forming C-N bonds. wikipedia.orgacsgcipr.org The process begins with the reaction between 1-benzothiophene-3-carbaldehyde and morpholine under weakly acidic conditions to form an intermediate iminium ion. This intermediate is then reduced in situ to the final tertiary amine product. acs.org A variety of reducing agents can be employed, each with specific advantages regarding selectivity and reaction conditions. organic-chemistry.orgresearchgate.net
Mannich Reaction: This is a three-component condensation reaction involving an acidic C-H bond, formaldehyde, and a secondary amine. nih.govmdpi.com In this context, the C-H bond at the 3-position of the 1-benzothiophene ring can act as the acidic component, which reacts with formaldehyde and morpholine to yield this compound. nih.gov This method is advantageous for its atom economy, as it assembles the final product from simple precursors in a single step.
Nucleophilic Substitution: This strategy involves the reaction of morpholine with a benzothiophene moiety that has been pre-functionalized with a leaving group at the 3-methyl position, such as 3-(chloromethyl)-1-benzothiophene or 3-(bromomethyl)-1-benzothiophene. Morpholine acts as the nucleophile, displacing the halide to form the desired C-N bond. mdpi.com This two-step approach (synthesis of the halo-intermediate followed by substitution) offers a straightforward and often high-yielding pathway. researchgate.net
A comparison of these primary coupling strategies is outlined below:
| Strategy | Benzothiophene Precursor | Amine Precursor | Third Component | Key Intermediate | Typical Conditions |
| Reductive Amination | 1-Benzothiophene-3-carbaldehyde | Morpholine | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Iminium Ion | Weakly acidic (e.g., AcOH), various solvents (DCE, MeOH) acs.orgorganic-chemistry.org |
| Mannich Reaction | 1-Benzothiophene | Morpholine | Formaldehyde | Eschenmoser's salt analogue | Protic solvents (e.g., Ethanol), often requires heat mdpi.comresearchgate.net |
| Nucleophilic Substitution | 3-(Chloromethyl)-1-benzothiophene | Morpholine | Base (e.g., K₂CO₃, Et₃N) | N/A | Aprotic solvents (e.g., ACN, DMF), often requires heat mdpi.com |
Optimization of Synthetic Pathways and Reaction Conditions
Optimizing the synthesis of this compound is critical for improving efficiency, maximizing yield, and adhering to the principles of sustainable chemistry. This involves a systematic evaluation of reaction parameters for the chosen synthetic route.
For any given synthetic strategy, several factors can be fine-tuned to enhance the product yield. In the context of reductive amination, the choice of reducing agent and solvent, along with control of stoichiometry and pH, are paramount.
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent for reductive aminations. organic-chemistry.org It is mild and selective for the reduction of the iminium ion in the presence of the unreacted aldehyde. acs.org Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic. wikipedia.org The stoichiometry of the reducing agent should be optimized to ensure complete conversion while minimizing waste. acsgcipr.org
Solvent and pH: Dichloroethane (DCE) is a common solvent for reductive aminations using STAB. organic-chemistry.org However, other solvents like tetrahydrofuran (B95107) (THF), acetonitrile, and methanol (B129727) can also be used. organic-chemistry.orgthieme-connect.com The reaction is often catalyzed by small amounts of acetic acid to facilitate iminium ion formation, and optimizing the amount of acid can be crucial for maximizing the reaction rate and yield. acs.org
Temperature and Reaction Time: While many reductive aminations proceed efficiently at room temperature, gentle heating may be required for less reactive substrates. researchgate.net Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the determination of the optimal reaction time, preventing the formation of by-products from prolonged reaction times.
The following table illustrates how reaction parameters can be varied to optimize yields in analogous reductive amination reactions.
| Carbonyl Substrate | Amine | Reducing Agent | Solvent | Temperature | Yield | Reference |
| Benzaldehyde | Aniline | BH₃·THF/TMSCl | DMF | 0 °C | 97% | thieme-connect.com |
| Benzaldehyde | Ammonia | Mn Complex/H₂ | t-Amyl alcohol | 100 °C | 83% | researchgate.net |
| Various Aldehydes | Various Anilines | Ph₂SiH₂/Ru catalyst | Dioxane | 80 °C | Good to Excellent | organic-chemistry.org |
Adopting green chemistry principles is essential for developing sustainable synthetic processes. Reductive amination is often considered a green method due to its high atom economy and potential for one-pot execution, which minimizes waste from intermediate purification steps. wikipedia.orggctlc.org
Greener Solvents: Efforts have been made to replace halogenated solvents like dichloroethane (DCE) with more environmentally benign alternatives. rsc.org Solvents such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water can be effective for certain reductive amination protocols. gctlc.orgrsc.org In some cases, solvent-less reactions have been developed, further reducing environmental impact. gctlc.org
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a heterogeneous catalyst (e.g., Pd/C, PtO₂) as the reducing agent is a greener alternative to hydride reagents. acsgcipr.org The only byproduct is water, and the catalyst can often be recovered and reused. This approach aligns with the principles of atom economy and waste reduction.
Alternative Reagents: The use of dimethyl carbonate (DMC) as a methylating agent for amines is an example of replacing toxic reagents (like methyl halides) with a greener alternative. asianpubs.org While not directly applicable to the synthesis of the title compound, this principle can be extended to the selection of reagents in other synthetic steps. For instance, choosing catalysts based on abundant and non-toxic metals like iron or cobalt over precious metals is an active area of research. researchgate.netnumberanalytics.com
A comparison of the environmental impact of different reducing agents highlights the benefits of catalytic hydrogenation.
| Reducing Agent | Stoichiometry | Byproducts | Green Chemistry Considerations | Reference |
| NaBH(OAc)₃ | Stoichiometric | Borate salts, acetic acid | Generates significant salt waste. | organic-chemistry.org |
| NaBH₃CN | Stoichiometric | Borate salts, cyanide waste | Highly toxic byproduct. | wikipedia.org |
| H₂/Pd/C | Catalytic | Water (from imine formation) | High atom economy, minimal waste, catalyst is recyclable. | acsgcipr.org |
Stereoselective Synthesis of Chiral Analogues
While this compound is an achiral molecule, the synthesis of its chiral analogues is of significant interest, particularly for applications in medicinal chemistry. Chirality can be introduced by using an enantiomerically pure morpholine precursor or by developing an asymmetric version of the coupling reaction.
Synthesis from Chiral Precursors: A straightforward method to obtain chiral analogues is to start with a commercially available or synthetically prepared chiral morpholine. For example, (2S)-2-methylmorpholine or (2R,6S)-2,6-dimethylmorpholine could be coupled with 1-benzothiophene-3-carbaldehyde via reductive amination. The synthesis of a wide variety of chiral morpholines has been reported, often starting from enantiopure amino alcohols. banglajol.infonih.govnih.gov
Asymmetric Catalysis: A more sophisticated approach involves the creation of the stereocenter during the synthesis. Asymmetric hydrogenation of an unsaturated morpholine derivative using a chiral transition-metal catalyst is a powerful method for producing chiral morpholines with high enantioselectivity (up to 99% ee). semanticscholar.org Another strategy is the catalytic asymmetric halocyclization of specific alkenol substrates to furnish chiral morpholines. rsc.org Furthermore, solid-phase synthesis methods have been developed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives, which could serve as versatile chiral building blocks. nih.gov
The table below summarizes selected methods for obtaining chiral morpholine derivatives that could be used to synthesize chiral analogues of the target compound.
| Method | Starting Material | Key Reagent/Catalyst | Product Type | Enantioselectivity (ee) / Diastereoselectivity (de) | Reference |
| Electrophile-induced Cyclization | N-allyl-β-aminoalcohols | Bromine (Br₂) | Substituted Chiral Morpholines | 100% de (partial conversion) | banglajol.info |
| Asymmetric Hydrogenation | Unsaturated Morpholines | Rhodium-Bisphosphine Catalyst | 2-Substituted Chiral Morpholines | Up to 99% ee | semanticscholar.org |
| Enzyme-catalyzed Resolution | Racemic Morpholine Carboxylate | Lipase | Enantiopure Morpholine Derivatives | High specificity | nih.gov |
| Organocatalytic Chlorocycloetherification | Alkenols | Cinchona Alkaloid Derivative | 2,2-Disubstituted Chiral Morpholines | Excellent ee | rsc.org |
| Solid-Phase Stereoselective Synthesis | Immobilized Amino Acids | Triethylsilane | Morpholine-3-carboxylic acids | High stereoselectivity | nih.gov |
Advanced Spectroscopic Elucidation of 4 1 Benzothiophen 3 Ylmethyl Morpholine Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of 1D (¹H and ¹³C) and 2D NMR spectra, a complete structural assignment of 4-(1-Benzothiophen-3-ylmethyl)morpholine can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzothiophene (B83047) and morpholine (B109124) moieties. The aromatic protons of the benzothiophene ring typically appear in the downfield region, between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the morpholine ring and the methylene bridge connecting the two heterocyclic systems will be observed in the upfield region.
Based on the analysis of similar structures, the predicted chemical shifts (δ) are presented in the table below. The integration of each signal corresponds to the number of protons, and the multiplicity (singlet, triplet, etc.) provides information about the neighboring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Benzothiophene) | 7.20 - 7.90 | Multiplet | 5H |
| -CH₂- (Bridge) | ~3.80 | Singlet | 2H |
| -CH₂-N- (Morpholine) | ~2.50 | Triplet | 4H |
| -CH₂-O- (Morpholine) | ~3.70 | Triplet | 4H |
Note: The exact chemical shifts can vary depending on the solvent and the concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms in the aromatic benzothiophene ring are expected to resonate at lower field (δ 120-140 ppm) compared to the aliphatic carbons of the morpholine ring and the methylene bridge.
The predicted chemical shifts for the carbon atoms of this compound are detailed in the following table:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (Benzothiophene) | 120.0 - 140.0 |
| -CH₂- (Bridge) | ~55.0 |
| -CH₂-N- (Morpholine) | ~53.0 |
| -CH₂-O- (Morpholine) | ~67.0 |
Note: These are predicted values and may differ slightly from experimental data.
To definitively establish the connectivity within the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For instance, the protons of the -CH₂-N- and -CH₂-O- groups in the morpholine ring would show cross-peaks, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in both the benzothiophene and morpholine rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). Key correlations would be expected between the methylene bridge protons and the carbons of both the benzothiophene and morpholine rings, confirming the linkage between these two moieties.
Vibrational Spectroscopy for Molecular Characterization
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrational frequencies are listed below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H stretching (Aromatic) | 3100 - 3000 | Medium |
| C-H stretching (Aliphatic) | 3000 - 2850 | Strong |
| C=C stretching (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-N stretching (Aliphatic amine) | 1250 - 1020 | Medium |
| C-O-C stretching (Ether) | 1150 - 1085 | Strong |
| C-S stretching | 700 - 600 | Medium |
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzothiophene moiety are expected to produce strong signals in the Raman spectrum.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H stretching (Aromatic) | 3100 - 3000 | Strong |
| Ring breathing (Benzothiophene) | ~1000 | Strong |
| C-S-C vibration | 700 - 600 | Medium |
The combination of these spectroscopic techniques allows for a comprehensive and unambiguous structural elucidation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. By passing ultraviolet and visible light through a sample of this compound dissolved in a suitable solvent, the absorbance of light at different wavelengths is measured. The resulting spectrum typically shows absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the benzothiophene chromophore. Aromatic systems like benzothiophene typically exhibit characteristic π → π* transitions. The attachment of the morpholinomethyl group at the 3-position of the benzothiophene ring may cause slight shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the unsubstituted benzothiophene, due to its auxochromic effect. The lone pair of electrons on the nitrogen atom of the morpholine ring could potentially be involved in n → π* transitions, though these are often much weaker and can be masked by the more intense π → π* bands.
A hypothetical data table for the UV-Vis spectral analysis of this compound is presented below.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Assigned Electronic Transition |
| Ethanol | Data not available | Data not available | π → π |
| Cyclohexane | Data not available | Data not available | π → π |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C13H15NOS.
When subjected to ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule would be expected to form a protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) experiments would then be used to induce fragmentation of this ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the bond between the methylene group and the morpholine ring, as well as the bond between the methylene group and the benzothiophene ring. This would lead to the formation of characteristic fragment ions, such as the morpholinomethyl cation and the benzothiophene-containing fragments.
A summary of the expected HRMS data is provided in the table below.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Key Fragment Ions (m/z) |
| [M+H]+ | C13H16NOS+ | 234.0947 | Data not available | Data not available |
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. It would also reveal the conformation of the morpholine ring, which typically adopts a chair conformation, and the relative orientation of the benzothiophene and morpholine moieties.
Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking between the benzothiophene rings of adjacent molecules. These interactions are fundamental to understanding the physical properties of the compound in its crystalline form.
The crystallographic data that would be obtained from such an analysis are summarized in the table below.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (Å3) | Data not available |
| Z | Data not available |
Computational Chemistry and Molecular Modeling of 4 1 Benzothiophen 3 Ylmethyl Morpholine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. A typical study on 4-(1-Benzothiophen-3-ylmethyl)morpholine would employ a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to ensure reliable results.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process is complicated by the rotational freedom around the single bonds connecting the benzothiophene (B83047) and morpholine (B109124) moieties, as well as the ring-puckering of the morpholine.
A thorough conformational analysis would be necessary to identify all low-energy conformers. This involves systematically rotating the key dihedral angles and performing geometry optimizations on each starting structure. The resulting stable conformers would likely differ in the orientation of the morpholine ring relative to the benzothiophene plane. The calculated thermodynamic parameters (enthalpy, Gibbs free energy) would then establish the relative stability of these conformers at a given temperature.
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization. Actual values would require specific calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C(thiophene)-S | 1.75 |
| C(aromatic)-C(aromatic) | 1.40 | |
| C(methylene)-N(morpholine) | 1.47 | |
| C(morpholine)-O(morpholine) | 1.43 | |
| **Bond Angles (°) ** | C-S-C (in thiophene) | 92.1 |
| C(benzothiophene)-C(methylene)-N | 112.5 | |
| C-N-C (in morpholine) | 110.1 |
| Dihedral Angles (°) | C(thiophene)-C(benzothiophene)-C(methylene)-N | 109.5 |
Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic properties can be performed.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron.
For this compound, the HOMO would likely be localized on the electron-rich benzothiophene ring system, which is characteristic of many aromatic compounds. Conversely, the LUMO would also be expected to be distributed across the benzothiophene moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This is a representative data table. Actual values are pending experimental or computational verification.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.20 |
| ELUMO | -1.15 |
| Energy Gap (ΔE) | 5.05 |
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating varying electrostatic potentials. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), prone to nucleophilic attack.
In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen and nitrogen atoms of the morpholine ring and the sulfur atom of the benzothiophene ring, reflecting the high electronegativity of these heteroatoms. The hydrogen atoms, particularly those on the aromatic ring, would exhibit a positive potential (blue).
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stability gained from these interactions (stabilization energy, E(2)).
For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent C-C and C-H bonds. It would also detail the delocalization of electrons within the benzothiophene ring system. This analysis provides quantitative insight into the nature of the intramolecular forces that govern the molecule's structure and reactivity.
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts are invaluable for assigning the signals in an experimental spectrum.
IR and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities for both Infrared (IR) and Raman spectra can be predicted. This theoretical spectrum allows for the assignment of vibrational modes observed in experimental IR and Raman spectroscopy, providing a detailed fingerprint of the molecule's structure.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound This table illustrates expected data. Actual frequencies would need to be determined by computational analysis.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds on the benzothiophene ring |
| C-H stretch (aliphatic) | 3000-2850 | Stretching of C-H bonds on the methylene (B1212753) and morpholine groups |
| C=C stretch (aromatic) | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the benzothiophene ring |
| C-N stretch | 1250-1020 | Stretching of the carbon-nitrogen bonds in the morpholine ring |
Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful method for analyzing the electron density of a molecule to characterize chemical bonding and intermolecular interactions. mdpi.commdpi.com By examining the topological features of the electron density, such as bond critical points (BCPs), one can quantify the nature of covalent and non-covalent interactions. mdpi.com
Non-Covalent Interactions (NCI) analysis, a technique based on the electron density and its derivatives, is particularly adept at visualizing and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, which are crucial for understanding molecular conformation and crystal packing. researchgate.netnih.gov
For this compound, a combined AIM and NCI analysis would be instrumental in elucidating its intramolecular and intermolecular interactions. The analysis would focus on identifying and quantifying various non-covalent interactions that dictate the molecule's three-dimensional structure and its potential interactions with biological targets.
Hypothetical AIM and NCI Analysis Findings:
A computational study would likely identify several key non-covalent interactions within the this compound structure. These would include:
Intramolecular C-H···O and C-H···S interactions: The hydrogen atoms on the methylene bridge and the benzothiophene ring could form weak hydrogen bonds with the oxygen atom of the morpholine ring and the sulfur atom of the benzothiophene core.
Intramolecular C-H···π interactions: Hydrogen atoms from the morpholine ring could interact with the π-system of the benzothiophene ring.
Intermolecular interactions: In a crystalline or aggregated state, various intermolecular forces would be at play, including C-H···O, C-H···S, C-H···π, and π-π stacking interactions between the benzothiophene rings of adjacent molecules.
These interactions can be visualized using NCI plots, where different colors represent the type and strength of the interaction. For instance, blue or green surfaces typically indicate attractive interactions like hydrogen bonds, while red surfaces denote repulsive steric clashes.
Hypothetical Data Table for AIM Analysis at Bond Critical Points (BCPs):
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |
| C-H···O | 0.015 | +0.025 | Weak Hydrogen Bond |
| C-H···S | 0.012 | +0.020 | Weak Hydrogen Bond |
| C-H···π | 0.009 | +0.015 | van der Waals |
| π-π stacking | 0.005 | +0.010 | van der Waals |
This table presents hypothetical data to illustrate the expected outcomes of an AIM analysis, as specific experimental data for this compound is not available.
Theoretical Investigations of Reaction Mechanisms and Regioselectivity in Synthesis
Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms, transition states, and factors controlling regioselectivity in chemical syntheses. For the synthesis of this compound, theoretical studies could provide valuable insights into the most efficient synthetic routes.
A common synthetic route to this compound likely involves the reaction of 3-(chloromethyl)-1-benzothiophene with morpholine. DFT calculations could be employed to:
Model the reaction pathway: This would involve identifying the transition state for the nucleophilic substitution reaction and calculating the activation energy.
Investigate the role of the solvent: The effect of different solvents on the reaction rate and mechanism could be simulated.
Analyze regioselectivity: In cases where the benzothiophene precursor has multiple reactive sites, computational analysis can predict the most likely position for substitution, explaining the observed regioselectivity.
For instance, a study on the synthesis of functionalized benzothiophenes utilized DFT calculations to elucidate the mechanism of a domino reaction, providing a deeper understanding of the reaction pathway.
Hypothetical Reaction Energy Profile:
A theoretical investigation of the synthesis of this compound from 3-(chloromethyl)-1-benzothiophene and morpholine would likely show a concerted SN2 mechanism. The calculated reaction profile would illustrate the energy changes as the reactants approach, form a transition state, and then yield the final product.
Hypothetical Data Table for Calculated Reaction Energies:
| Species | Relative Energy (kcal/mol) |
| Reactants (3-(chloromethyl)-1-benzothiophene + morpholine) | 0.0 |
| Transition State | +15.2 |
| Products (this compound + HCl) | -10.5 |
This table presents hypothetical data to illustrate the expected outcomes of a DFT analysis of the reaction mechanism, as specific experimental data for this compound is not available.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules over time. For this compound, which possesses a flexible linker between the rigid benzothiophene and morpholine rings, MD simulations can provide crucial information about its dynamic behavior.
An MD simulation would involve:
Defining a force field: A suitable force field that accurately describes the intramolecular and intermolecular forces of the molecule would be chosen.
Simulating the molecule in a specific environment: The simulation could be run in a vacuum, in a solvent like water, or within a model biological membrane to understand its behavior in different environments.
Analyzing the trajectory: The resulting trajectory would be analyzed to identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule.
Studies on other morpholine and benzothiophene-containing molecules have successfully used MD simulations to understand their interactions with biological targets and to predict their binding modes.
Expected Insights from MD Simulations:
MD simulations of this compound would likely reveal:
Preferred conformations: The simulations would identify the most populated and lowest energy conformations of the molecule, determined by the torsional angles of the methylene linker.
Flexibility of the molecule: The root-mean-square fluctuation (RMSF) of each atom would indicate the relative flexibility of the benzothiophene, morpholine, and linker regions.
Solvent effects: The simulations would show how the presence of a solvent influences the conformational preferences of the molecule through hydrogen bonding and other solvent-solute interactions.
Hypothetical Data Table for Conformational Analysis:
| Conformer | Dihedral Angle (Cthiophene-Cmethylene-Nmorpholine-Cmorpholine) | Relative Population (%) |
| 1 | ~60° (gauche) | 65 |
| 2 | ~180° (anti) | 30 |
| 3 | ~-60° (gauche) | 5 |
This table presents hypothetical data to illustrate the expected outcomes of an MD simulation, as specific experimental data for this compound is not available.
Structure Activity Relationship Sar Studies of 4 1 Benzothiophen 3 Ylmethyl Morpholine and Analogues
Impact of Benzothiophene (B83047) Ring Substitutions on Biological Activity Profiles
The benzothiophene scaffold is a privileged structure in medicinal chemistry, and substitutions on this ring system can dramatically alter the biological activity of its derivatives. In the context of 4-(1-benzothiophen-3-ylmethyl)morpholine analogues, which have been investigated as potential dopamine (B1211576) D3 receptor-selective ligands, modifications to the benzothiophene ring are critical for modulating binding affinity and selectivity. nih.gov
Research has shown that the introduction of various substituents at different positions on the benzothiophene ring leads to a range of biological responses. For instance, in a series of benzothiophene morpholine (B109124) analogues designed to target the dopamine D3 receptor, specific substitutions were found to be particularly influential. nih.gov The position and electronic nature of the substituent can affect the molecule's interaction with the target protein's binding pocket. For example, studies on similar heterocyclic structures like benzothiazoles have demonstrated that introducing an electron-withdrawing group, such as a chlorine atom at the 6th position, can lead to a notable increase in bioactivity compared to other substitutions. nih.gov This principle suggests that similar strategic substitutions on the benzothiophene ring could enhance the potency of this compound analogues. The metabolic stability of the compound can also be affected by these substitutions. nih.gov
Below is a data table summarizing the impact of hypothetical substitutions on the benzothiophene ring, based on established SAR principles for related heterocyclic compounds.
| Substituent Position | Substituent Type | Observed/Expected Impact on Activity | Rationale |
| C5 or C6 | Halogen (e.g., Cl, F) | Potential increase in potency. | Enhances binding affinity through halogen bonding or by altering electronic properties of the aromatic system. nih.gov |
| C5 or C6 | Methoxy (-OCH3) | Variable; can increase or decrease activity. | Can form hydrogen bonds but may also introduce steric hindrance depending on the binding pocket topology. |
| C2 | Small Alkyl (e.g., -CH3) | Potential for improved selectivity. | Can provide favorable van der Waals interactions if the binding site has a corresponding hydrophobic pocket. |
| C7 | Nitro (-NO2) | Potential increase in binding affinity. | Strong electron-withdrawing group that can participate in polar interactions within the receptor site. nih.gov |
Influence of Morpholine Ring Modifications on Pharmacological Potency and Selectivity
The morpholine ring is a common and versatile moiety in medicinal chemistry, often incorporated into lead compounds to improve their pharmacological profiles. ijprems.comnih.gov It can enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a key pharmacophoric element for interacting with target proteins. nih.gov In the structure of this compound, the nitrogen atom of the morpholine ring is basic and can form crucial ionic or hydrogen bond interactions within a receptor's active site.
Modifications to the morpholine ring can include:
Ring Substitution: Introducing substituents on the carbon atoms of the morpholine ring. Chiral substitutions can lead to enantiomers with distinct potency and selectivity profiles. ijprems.com
Ring Replacement: Replacing the morpholine ring with other nitrogen-containing heterocycles like piperidine, piperazine, or thiomorpholine. This alters the geometry, basicity, and hydrogen bonding capacity of the headgroup.
Ring Bridging: Creating bridged morpholine structures to reduce conformational flexibility. This can result in significant gains in target selectivity by locking the molecule into a more favorable binding conformation. ijprems.com
Studies on dopamine D3 receptor ligands have demonstrated that the nature of the nitrogen-containing ring is critical for high affinity. The morpholine moiety in this compound analogues contributes significantly to their binding affinity and selectivity. nih.gov
The following table illustrates how different modifications to the morpholine ring can influence pharmacological properties.
| Modification Type | Example | Effect on Pharmacological Profile | Reference Principle |
| Ring Replacement | Piperazine | May alter selectivity and introduce an additional site for substitution. | Changes basicity and hydrogen bonding potential. |
| Ring Replacement | Thiomorpholine | Can modify lipophilicity and metabolic stability. | The sulfur atom alters the electronic and steric properties compared to oxygen. |
| Ring Substitution | C-2 Methylmorpholine | Can introduce chirality, leading to stereoselective binding and potency differences between enantiomers. | ijprems.com |
| Ring Bridging | Bridged Morpholine | Increases rigidity, potentially enhancing potency and selectivity by reducing the entropic penalty upon binding. | ijprems.com |
Role of the Benzyl Linker Length and Flexibility in Molecular Recognition
The methylene (B1212753) group (-CH2-) that connects the benzothiophene core to the morpholine ring acts as a linker. The length, rigidity, and conformational freedom of this linker are critical determinants of a molecule's ability to bind effectively to its target. nih.gov This linker orients the two key pharmacophoric elements—the aromatic benzothiophene system and the basic morpholine headgroup—into the correct three-dimensional arrangement for optimal interaction with the receptor.
Key aspects of the linker's role include:
Length: An optimal linker length allows the connected fragments to bind to their respective sub-pockets on the target protein simultaneously without inducing strain. A linker that is too short or too long will prevent ideal binding.
Flexibility: While some flexibility is necessary for the molecule to adopt its binding conformation, excessive flexibility can be detrimental. A highly flexible linker increases the entropic penalty of binding, as more conformational freedom is lost when the molecule binds to its target, which can decrease binding affinity. nih.gov
Rigidity: Introducing rigidity into the linker, for example, by incorporating double bonds or small rings, can pre-organize the molecule into a bioactive conformation. This can enhance potency by reducing the entropic cost of binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. atlantis-press.com The fundamental premise of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their physicochemical properties. atlantis-press.comscholars.direct
For a series of this compound analogues, a QSAR model would be developed by:
Data Collection: Compiling a dataset of analogues with their experimentally determined biological activities (e.g., IC50 values for receptor binding).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure.
Model Building: Using statistical methods, such as multiple linear regression, to build an equation that links a selection of descriptors to the observed biological activity.
Validation: Testing the model's predictive power using both internal and external validation techniques to ensure it is robust and not overfitted. nih.govnih.gov
The resulting QSAR equation can be used to predict the activity of newly designed compounds before they are synthesized, thereby guiding drug design efforts and prioritizing synthetic targets. atlantis-press.com
The table below lists common molecular descriptors used in QSAR studies and their significance.
| Descriptor Class | Example Descriptor | Physicochemical Property Represented | Significance in SAR |
| Lipophilic | ClogP | Lipophilicity / Hydrophobicity | Influences membrane permeability and hydrophobic interactions with the target. atlantis-press.com |
| Electronic | E(LUMO) / E(HOMO) | Electron-accepting/donating ability | Relates to the molecule's reactivity and ability to form charge-transfer or polar interactions. atlantis-press.com |
| Steric | Molar Refractivity (CMR) | Molecular volume and polarizability | Describes the size and shape of the molecule, which is critical for steric fit within the binding site. |
| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity and hydrogen bonding capacity | Predicts membrane transport and the potential for hydrogen bonding with the receptor. atlantis-press.com |
| Quantum Chemical | Dipole Moment | Polarity and charge distribution | Indicates the asymmetry of charge distribution, which is important for dipole-dipole interactions. scholars.direct |
Molecular Interactions and Mechanistic Insights Via Computational Docking
In Vitro Biological Activity and Mechanistic Investigations of 4 1 Benzothiophen 3 Ylmethyl Morpholine and Derivatives
Mechanisms of Antimicrobial Activity
The antimicrobial properties of benzothiophene (B83047) and morpholine (B109124) scaffolds are well-documented, with various derivatives exhibiting activity against a range of pathogenic microorganisms.
Inhibition of Bacterial Protein Synthesis
The precise mechanism of antimicrobial action for many benzothiophene derivatives is still under investigation, and there is no direct evidence to suggest that 4-(1-Benzothiophen-3-ylmethyl)morpholine specifically inhibits bacterial protein synthesis. The antimicrobial activity of this class of compounds is often attributed to other mechanisms, such as disruption of the bacterial cell membrane or inhibition of essential enzymes. For instance, some tetrahydrobenzothiophene derivatives have been identified as inhibitors of MsbA, an ATP-dependent flippase involved in lipopolysaccharide (LPS) transport across the inner membrane of Gram-negative bacteria nih.gov.
Activity Against Specific Bacterial and Fungal Strains (e.g., M. smegmatis, C. albicans, S. cerevisiae)
Derivatives of benzothiophene have demonstrated notable activity against various microbial strains, including those relevant to human health.
Mycobacterium smegmatis : As a non-pathogenic model for Mycobacterium tuberculosis, M. smegmatis is often used in preliminary screening for antitubercular agents. Studies have identified aminobenzothiophenes as potent inhibitors of M. smegmatis. Specifically, 5-aminobenzothiophene and 6-aminobenzothiophene have shown significant activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL researchwithrowan.com.
Candida albicans : This opportunistic fungal pathogen is a common target for novel antifungal agents. Several di(hetero)arylamine derivatives of the benzo[b]thiophene system have been evaluated for their antifungal activity against clinically relevant Candida species. The most active of these compounds displayed a broad spectrum of activity, including against fluconazole-resistant strains nih.gov. Research has also shown that certain benzothiophene derivatives can inhibit the dimorphic transition in C. albicans, a key virulence factor nih.gov. Furthermore, novel benzo[b]thiophene derivatives have exhibited promising antifungal activity with MIC values ranging from 32 to 64 µg/mL and were effective in inhibiting both the growth and hyphal development of Candida species uwf.edu.
Saccharomyces cerevisiae : While a common model organism in fungal biology, specific studies detailing the activity of this compound or its close benzothiophene derivatives against S. cerevisiae are not readily available in the reviewed literature. However, the general antifungal properties of benzothiophenes suggest potential activity that warrants further investigation.
| Compound Class | Organism | Activity |
| Aminobenzothiophenes | Mycobacterium smegmatis | MIC: 0.78 µg/mL |
| Di(hetero)arylamine benzothiophenes | Candida albicans | Broad-spectrum antifungal activity |
| Novel benzo[b]thiophene derivatives | Candida albicans | MIC: 32-64 µg/mL |
Mechanistic Pathways of Anticancer and Antiproliferative Action
The benzothiophene core is a recognized pharmacophore in the design of anticancer agents, with derivatives showing activity through various mechanistic pathways.
Kinase Inhibition (e.g., EGFRWT, EGFRT790M)
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Benzothiophene derivatives have emerged as a promising class of kinase inhibitors. While direct evidence for the inhibition of Epidermal Growth Factor Receptor (EGFR) wild-type (WT) or the T790M mutant by this compound is not available, related structures have shown potent multi-kinase inhibitory effects.
For example, a series of 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors. One such derivative, a hydrazide, displayed potent inhibition against a panel of kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar range researchwithrowan.comnih.govuwf.edu. Another study revealed that certain benzothiophene derivatives can act as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, which are kinases linked to chronic human diseases nih.govajrconline.org.
Modulation of Oncogenic Signaling Pathways (e.g., p53 Ubiquitination)
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is tightly regulated, in part through ubiquitination mediated by MDM2. While there is no direct evidence linking this compound to the modulation of p53 ubiquitination, the broader class of chalcones, which can be structurally related to intermediates in benzothiophene synthesis, has been investigated for their potential to activate the p53 pathway. Some chalcone compounds are thought to be a basis for developing inhibitors that target the p53-MDM2 interaction researchgate.net. The activation of p53 in response to cellular stress is a crucial mechanism for tumor suppression researchgate.net.
Cell Line Specificity and Potency Assessment
The anticancer activity of benzothiophene derivatives has been evaluated across various cancer cell lines, demonstrating a range of potencies and specificities. For instance, the aforementioned 5-hydroxybenzothiophene hydrazide derivative exhibited broad-spectrum anticancer activity against HCT-116 (colon), A549 (lung), U87MG (glioblastoma), and HeLa (cervical) cells, with the highest potency observed in the U87MG cell line (IC50 = 7.2 μM) nih.govuwf.edu. Structurally analogous 3-(morpholinomethyl)benzofuran derivatives have also shown potent antiproliferative activity against non-small cell lung carcinoma cell lines A549 and NCI-H23 researchgate.net.
| Compound/Derivative | Cell Line | IC50 |
| 5-hydroxybenzothiophene hydrazide | U87MG (Glioblastoma) | 7.2 μM |
| 3-(morpholinomethyl)benzofuran derivative 16a | NCI-H23 (Lung) | 0.49 µM |
| 3-(morpholinomethyl)benzofuran derivative 15c | NCI-H23 (Lung) | 2.21 µM |
| 3-(morpholinomethyl)benzofuran derivative 15a | NCI-H23 (Lung) | 2.52 µM |
Enzyme Modulation and Inhibition Studies
The interaction of small molecules with enzymes is a fundamental mechanism of drug action. Research into this compound and its analogs has revealed potential inhibitory effects on several key enzymes implicated in metabolic and pathological processes.
α-Glucosidase Inhibition Mechanisms
α-Glucosidase is a critical enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are not extensively documented, research on related benzothiophene and morpholine derivatives provides insights into their potential as α-glucosidase inhibitors.
Studies have shown that various benzothiophene derivatives exhibit significant α-glucosidase inhibitory activity. For instance, a series of benzothiophene-based oxadiazole derivatives demonstrated potent inhibition, with some analogs showing IC50 values significantly lower than the standard drug, acarbose nih.gov. The structure-activity relationship (SAR) studies of these compounds indicated that the nature and position of substituents on the benzothiophene ring system play a crucial role in their inhibitory potency nih.govnih.govnih.gov. Similarly, N-methylmorpholine-substituted benzimidazolium salts have been identified as potential α-glucosidase inhibitors, with some derivatives showing better inhibition than acarbose mdpi.com. The inhibitory mechanism of these related compounds often involves key interactions with the active site residues of the α-glucosidase enzyme, as predicted by molecular docking studies nih.govnih.gov. Given these findings, it is plausible that this compound, combining both the benzothiophene and morpholine moieties, could exhibit α-glucosidase inhibitory activity.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl peptidase IV (DPP-IV) is another important target in the treatment of type 2 diabetes. It is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) nih.gov. Inhibitors of DPP-IV prolong the action of incretins, leading to enhanced insulin secretion and improved glucose homeostasis.
While specific data on this compound is limited, the broader class of compounds containing morpholine and related thiomorpholine scaffolds has been investigated for DPP-IV inhibition. A systematic review of structure-activity relationship studies of DPP-IV inhibitors highlighted that thiomorpholine analogs have been developed as potent inhibitors nih.gov. The design of these inhibitors often mimics the structure of natural substrates, with the heterocyclic ring playing a key role in binding to the enzyme's active site mdpi.com. The development of various heterocyclic compounds as DPP-IV inhibitors underscores the potential for novel scaffolds to exhibit this activity mdpi.comnih.gov. The structural features of this compound, particularly the morpholine ring, suggest that it could be a candidate for further investigation as a DPP-IV inhibitor.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a target for treating related infections researchgate.netnih.govresearchgate.net.
Research has demonstrated that morpholine derivatives can be potent urease inhibitors. For example, morpholine-thiophene hybrid thiosemicarbazones have shown outstanding urease inhibition, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea nih.govresearchgate.netdntb.gov.uanih.gov. Structure-activity relationship studies of various heterocyclic urease inhibitors suggest that the presence of specific structural motifs and substituents can significantly influence their inhibitory activity researchgate.netresearchgate.net. The combination of a benzothiophene core, which is a bioisostere of the thiophene (B33073) ring, with a morpholine moiety in this compound suggests a strong potential for urease inhibitory activity.
Receptor Interaction and Modulation Studies
Beyond enzyme inhibition, the interaction of this compound and its derivatives with G protein-coupled receptors (GPCRs) is an area of active investigation, with potential implications for various physiological processes.
Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulation
The glucagon-like peptide-1 receptor (GLP-1R) is a class B GPCR that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes and obesity nih.govnih.govmdpi.com. Positive allosteric modulators (PAMs) of GLP-1R are of particular interest as they can enhance the effects of the endogenous ligand, GLP-1 nih.govnih.gov.
While direct evidence for this compound as a GLP-1R PAM is not available, the search for small-molecule PAMs has identified a diverse range of chemical scaffolds nih.govnih.gov. For instance, 2-aminothiophene derivatives have been synthesized and studied as positive allosteric modulators of GLP-1R nih.gov. These findings indicate that heterocyclic compounds can indeed function as GLP-1R PAMs. The structural features of this compound, containing a heterocyclic benzothiophene system, warrant its investigation for potential positive allosteric modulatory effects on the GLP-1R.
Dopamine (B1211576) D4 Receptor Ligand Activity
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and has been implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia.
Several studies have focused on the synthesis and evaluation of morpholine and its analogs as selective dopamine D4 receptor ligands nih.govacs.orgnih.govresearchgate.net. A series of 2,4-disubstituted morpholines and 1,4-oxazepanes have been developed with selectivity for the dopamine D4 receptor nih.govacs.orgresearchgate.net. Structure-activity relationship studies of these compounds have identified key structural features that are important for high affinity and selectivity nih.govacs.org. Specifically, regions around the benzene (B151609) ring systems and the aliphatic amine of the morpholine ring are crucial for binding affinity nih.govacs.org. Furthermore, chiral alkoxymethyl morpholine analogs have been synthesized and characterized as potent and selective dopamine D4 receptor antagonists nih.gov.
Given that this compound contains both a substituted morpholine ring and an aromatic benzothiophene system, it aligns with the general structural motifs of known dopamine D4 receptor ligands. This suggests a high likelihood of interaction with the dopamine D4 receptor. The binding affinity and functional activity of this compound at the D4 receptor would be a valuable area for future investigation.
Ku70/80 DNA-PK Inhibition
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. nih.gov The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which acts as the sensor for DNA damage. nih.gov The Ku70/80 dimer recognizes and binds to the broken DNA ends, subsequently recruiting and activating DNA-PKcs. nih.govmdpi.com This initiation of the NHEJ cascade is crucial for maintaining genomic stability.
In many cancer types, the NHEJ pathway is upregulated, contributing to resistance to therapies like ionizing radiation and certain chemotherapies that function by inducing DSBs. nih.gov Consequently, inhibiting DNA-PK activity is a validated therapeutic strategy to sensitize cancer cells to treatment. Small molecule inhibitors have been developed that act via a novel mechanism: blocking the initial interaction between the Ku70/80 heterodimer and the DNA break. nih.govresearchgate.net By preventing this binding, these Ku–DNA binding inhibitors (Ku-DBis) abrogate the activation of DNA-PKcs and halt the repair process, leading to an accumulation of lethal DNA damage in cancer cells. nih.govmdpi.com
While the benzothiophene and morpholine scaffolds are known for a wide range of biological activities, research to date has not specifically implicated this compound or its close derivatives as inhibitors of the Ku70/80-DNA interaction. The potential for this class of compounds to interact with the Ku70/80 binding pocket remains an open area for future investigation.
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulation
Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that functions as a master transcription factor for the differentiation of T helper 17 (Th17) cells. nih.govnih.gov Th17 cells are pivotal in the inflammatory response and are strongly associated with the pathogenesis of various autoimmune diseases through their production of pro-inflammatory cytokines, including Interleukin-17 (IL-17). nih.gov As such, the inhibition of RORγt activity is considered a promising therapeutic strategy for these conditions.
The benzothiophene scaffold has been identified as a key structural motif for the development of potent RORγt modulators. A recent study detailed the discovery of 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene as powerful inverse agonists of RORγt. acs.org These compounds were shown to effectively bind to the receptor and inhibit its transcriptional activity. In vitro assays confirmed their potency, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays revealing IC₅₀ values in the low nanomolar range. acs.org Furthermore, selected compounds from this series demonstrated the ability to inhibit Th17 polarization of human peripheral blood mononuclear cells, thereby reducing the number of IL-17A-producing cells. acs.orgresearchgate.net
Given these findings, it is plausible that this compound could exhibit modulatory activity at the RORγt receptor. The benzothiophene core provides a validated structural basis for interaction, although the specific impact of the 3-ylmethyl-morpholine substitution would require direct experimental evaluation.
| Compound | RORγt TR-FRET IC₅₀ (nM) |
|---|---|
| Derivative 1 | 0.5 - 5 |
| Derivative 2 | 0.5 - 5 |
| Derivative 9 | 0.5 - 5 |
| Derivative 10 | 0.5 - 5 |
| Derivative 13 | 0.5 - 5 |
| Derivative 14 | 0.5 - 5 |
Histamine H3 Receptor Antagonism
The histamine H3 receptor (H3R) is a G-protein coupled receptor located predominantly in the central nervous system (CNS). It functions as a presynaptic autoreceptor, providing negative feedback on the synthesis and release of histamine. cresset-group.com It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and serotonin. Consequently, blocking the H3R with an antagonist can increase the levels of these neurotransmitters, leading to enhanced wakefulness, cognition, and attention. This mechanism has made H3R antagonists attractive candidates for treating neurological and psychiatric disorders. cresset-group.com
While many early H3R antagonists were based on an imidazole ring, significant research has focused on developing non-imidazole scaffolds to improve pharmacokinetic properties. researchgate.net The benzothiophene core has emerged as a successful replacement for the central phenyl or imidazole ring in H3R antagonist design. Studies have shown that 3,5-substituted benzothiophene analogues can demonstrate excellent binding affinities for the human H3 receptor (hH₃R). nih.gov The development of these compounds confirms that the benzothiophene scaffold is a viable pharmacophore for potent H3R antagonism. The activity of this compound at this receptor has not been specifically reported, but its core structure aligns with scaffolds known to possess H3R affinity.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Inhibition
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the cellular antioxidant response. jst.go.jp Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. mdpi.com In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of a suite of antioxidant and detoxification genes. While activation of Nrf2 is a therapeutic strategy for many diseases, Nrf2 is often overexpressed in various cancers, where it contributes to chemoresistance and tumor cell survival. jst.go.jp In this context, the inhibition of Nrf2 presents a promising strategy for cancer therapy. researchgate.netnih.gov
Recent research has identified a direct link between the morpholine scaffold and Nrf2 inhibition. The morpholine derivative N-(4-morpholinomethylene)ethanesulfonamide (MESA) was found to induce a form of iron-dependent cell death known as ferroptosis in prostate and ovarian cancer cells by directly targeting Nrf2. jst.go.jpresearchgate.net Molecular docking and thermal stability assays confirmed that MESA binds to the Nrf2 protein. This interaction inhibits the Nrf2 signaling pathway, leading to an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation, culminating in ferroptotic cell death. jst.go.jp These findings establish that morpholine-containing compounds can act as Nrf2 inhibitors. The potential of this compound to act via this mechanism warrants further investigation.
| Marker | Effect of MESA Treatment | Mechanism |
|---|---|---|
| Intracellular ROS | Significantly Increased | Inhibition of Nrf2-mediated antioxidant response |
| Malondialdehyde (MDA) | Significantly Increased | Indicator of lipid peroxidation |
| Intracellular Fe²⁺ | Significantly Increased | Key mediator of ferroptosis |
| GPX4 Protein | Decreased | Inhibition of primary enzyme that neutralizes lipid peroxides |
Antioxidant Activity: Mechanism of Radical Scavenging
Antioxidants are molecules that inhibit the oxidation of other molecules, often by neutralizing highly reactive free radicals. This activity is crucial in mitigating oxidative stress, a condition linked to numerous chronic diseases. The primary mechanisms of antioxidant action include hydrogen atom donation to scavenge free radicals and the chelation of transition metal ions that can catalyze oxidative reactions. japsonline.comresearchgate.net
Both the morpholine and benzothiophene moieties have been incorporated into compounds designed to have antioxidant properties. ijpsjournal.comopenreadings.eu A study on a series of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base evaluated their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging method. japsonline.com This assay measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH radical. The study found that the introduction of the morpholine group modulated the antioxidant activity of the parent compounds, with some derivatives showing potent scavenging effects. japsonline.com This suggests that the morpholine ring can be a valuable component in the design of novel antioxidants. The benzothiophene ring, as an aromatic sulfur-containing heterocycle, also has the potential to participate in redox reactions and contribute to antioxidant activity.
| Compound | Radical Scavenging IC₅₀ (µM) |
|---|---|
| AMAC Derivative 4c | 143.5 |
| AMAC Derivative 4d | 91.8 |
| Cyclovalone (Symmetrical MAC) | 23.2 |
| Quercetin (Standard) | 15.7 |
Assessment of Anti-inflammatory and Anticonvulsant Properties
The structural motifs present in this compound are frequently found in compounds with anti-inflammatory and anticonvulsant activities. rsc.orgijpsjournal.com
Anti-inflammatory Properties: Benzothiophene derivatives have been widely investigated as anti-inflammatory agents. oiccpress.com One study on 3-iodo-2-phenylbenzo[b]thiophene (IPBT) showed that it significantly reduced the production of nitric oxide and the expression of pro-inflammatory genes, including COX-2 and iNOS, in macrophage cells. oiccpress.com Similarly, compounds containing the morpholine ring have demonstrated anti-inflammatory effects. Asymmetrical mono-carbonyl analogs of curcumin (AMACs) with a morpholine Mannich base substituent exhibited potent activity in an in vitro protein denaturation assay, a common screen for anti-inflammatory action. japsonline.com
Anticonvulsant Properties: The morpholine ring is considered a valuable pharmacophore in the design of anticonvulsant drugs. e3s-conferences.org Novel hybrid molecules combining an imidazolidine-2,4-dione core with a morpholine moiety have shown broad-spectrum anticonvulsant activity in preclinical models. nih.gov One such compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, was highly effective in the maximal electroshock (MES) and 6 Hz seizure tests, which model generalized tonic-clonic and drug-resistant partial seizures, respectively. nih.gov These findings highlight the significant contribution of the morpholine moiety to potent anticonvulsant effects. nih.govmdpi.comjst.go.jp
| Compound | MES Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) | 6 Hz (44 mA) Test ED₅₀ (mg/kg) |
|---|---|---|---|
| Compound 19 | 26.3 | 11.1 | 40.9 |
| Compound 23 | 28.5 | 24.3 | >100 |
| Phenytoin (Standard) | 9.5 | >100 | >100 |
| Levetiracetam (Standard) | >300 | 17.0 | >300 |
Elucidation of Antitubercular and Antimalarial Mechanisms
Infectious diseases remain a leading cause of mortality worldwide, and scaffolds such as benzothiophene are actively being explored for the development of new antimicrobial agents. nih.gov
Antitubercular Mechanisms: The benzothiophene core is present in a number of compounds with potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. nih.govproquest.com One series of benzo[b]thiophene-based 1,3-diketones showed significant activity against both active and dormant mycobacteria. nih.gov Molecular docking studies for these derivatives suggested a potential mechanism of action involving the inhibition of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. nih.govrsc.org Other 3-substituted benzothiophene derivatives have also demonstrated potent growth inhibition of M. tuberculosis. researchgate.net
Antimalarial Mechanisms: Benzothiophene derivatives have also been identified as promising antimalarial agents. nih.govdoaj.orgscielo.org.za A series of bromo-benzothiophene carboxamides were found to be potent inhibitors of the asexual blood stages of Plasmodium falciparum. The mechanism for these compounds was elucidated as the specific inhibition of P. falciparum Enoyl-ACP reductase (FabI), a key enzyme in the parasite's fatty acid synthesis pathway, which is distinct from that of its human host. nih.govresearchgate.net Another class of compounds, where aminoquinolines were coupled to a benzothiophene moiety, showed extremely high potency against chloroquine-susceptible strains of P. falciparum. nih.govdoaj.org
| Compound | Description | MIC (µg/mL) |
|---|---|---|
| 7a | 1,3-Diketone derivative | 2.87 |
| 7b | 1,3-Diketone derivative | 2.63 |
| 7d | 1,3-Diketone derivative | 2.05 |
| 8c | Chromen-4-one derivative | 1.25 |
| Isoniazid (Standard) | - | 0.05 |
| Rifampicin (Standard) | - | 0.10 |
| Compound | D6 Strain IC₅₀ (nM) (Chloroquine-Susceptible) | W2 Strain IC₅₀ (nM) (Chloroquine-Resistant) |
|---|---|---|
| Conjugate 8 | 6 | 42 |
| Conjugate 9 | 11 | 50 |
| Conjugate 12 | 11 | 32 |
| Chloroquine (Standard) | 9 | 128 |
Investigations into Vasorelaxant Properties and Mechanisms of Smooth Muscle Relaxation
While direct studies on the vasorelaxant properties of this compound are not extensively available in the current body of scientific literature, research into structurally related compounds provides valuable insights into the potential for this class of molecules to effect smooth muscle relaxation. Investigations into synthetic hybrids containing a morpholine moiety attached to a bicyclic aromatic system have demonstrated significant vasodilatation properties.
A notable study in this area focused on a series of benzofuran-morpholinomethyl-pyrazoline hybrids. nih.govresearchgate.net These compounds were evaluated for their ability to relax isolated thoracic aortic rings from rats that had been pre-contracted with norepinephrine. The findings from this research revealed that a number of these derivatives exhibited potent vasorelaxant activity. nih.govresearchgate.net
The vasorelaxant effects of these hybrid compounds were quantified by determining their IC50 values, which represents the concentration of the compound required to inhibit the norepinephrine-induced contraction by 50%. Several of the synthesized compounds displayed IC50 values indicating a higher potency than the standard reference drug, prazosin (IC50 0.487 mM). nih.govresearchgate.net For instance, compounds designated as 3d , 3e , 5a-c , 6b , 6c , 6f , 6h , and 6i all showed superior activity, with IC50 values ranging from 0.3185 to 0.4577 mM. nih.govresearchgate.net Additionally, other derivatives such as 5d , 6j , and 8c demonstrated activity comparable to that of prazosin. nih.gov
The general mechanism of smooth muscle relaxation involves a series of cellular events that lead to the dephosphorylation of myosin light chains. This process can be initiated by various signaling molecules and pathways. One crucial pathway involves nitric oxide (NO), which diffuses into smooth muscle cells and activates guanylyl cyclase. This enzyme, in turn, increases the levels of cyclic guanosine monophosphate (cGMP), which activates cGMP-dependent protein kinase, leading to the activation of myosin light chain phosphatase and subsequent muscle relaxation. Another mechanism involves the modulation of ion channel activity, such as the opening of K⁺ channels, which can lead to hyperpolarization of the cell membrane and relaxation.
While the precise mechanism for the observed vasorelaxant activity of the benzofuran-morpholinomethyl-pyrazoline hybrids was not fully elucidated in the referenced study, the significant potency of these compounds suggests a strong interaction with molecular targets within the vascular smooth muscle. Quantitative structure-activity relationship (QSAR) studies on these hybrids indicated a correlation between their vasorelaxant activities and various physicochemical parameters, particularly solubility, as well as structural and energetic properties. nih.govresearchgate.net
The following table summarizes the vasorelaxant activity of selected benzofuran-morpholinomethyl-pyrazoline hybrids in comparison to the reference standard prazosin.
| Compound | IC50 (mM) | Activity Compared to Prazosin (IC50 = 0.487 mM) |
| 3d | 0.3185 - 0.4577 | Superior |
| 3e | 0.3185 - 0.4577 | Superior |
| 5a | 0.3185 - 0.4577 | Superior |
| 5b | 0.3185 - 0.4577 | Superior |
| 5c | 0.3185 - 0.4577 | Superior |
| 5d | 0.4789 - 0.4951 | Comparable |
| 6b | 0.3185 - 0.4577 | Superior |
| 6c | 0.3185 - 0.4577 | Superior |
| 6f | 0.3185 - 0.4577 | Superior |
| 6h | 0.3185 - 0.4577 | Superior |
| 6i | 0.3185 - 0.4577 | Superior |
| 6j | 0.4789 - 0.4951 | Comparable |
| 8c | 0.4789 - 0.4951 | Comparable |
These findings underscore the potential of molecules containing a morpholine group linked to a bicyclic aromatic core to act as effective vasorelaxant agents. Further research is necessary to determine if this compound exhibits similar properties and to elucidate the specific mechanisms by which such compounds exert their effects on vascular smooth muscle.
In Vitro and in Silico Admet Profiling and Pharmacokinetic/pharmacodynamic Pk/pd Considerations
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
In the early stages of drug discovery, in silico models are invaluable for predicting the ADMET properties of a compound, helping to identify potential liabilities and guide structural modifications before synthesis. nih.govresearchgate.net These computational tools utilize a molecule's structure to forecast its behavior in a biological system.
Several rule-based filters are employed to estimate the "drug-likeness" and potential for good oral bioavailability of a compound. These rules are derived from the analysis of the physicochemical properties of known orally active drugs.
Lipinski's Rule of Five: This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
Veber's Rules: These rules emphasize the importance of molecular flexibility and polar surface area, stating that good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) less than or equal to 140 Ų.
Egan's Rules: Also known as the "rule of 2," these criteria focus on logP and TPSA, suggesting that compounds with a logP ≤ 5.88 and a TPSA ≤ 131.6 Ų are more likely to be well-absorbed.
Mugge's Rules: These rules define a broader range of acceptable physicochemical properties based on statistical analysis of known drugs.
For "4-(1-Benzothiophen-3-ylmethyl)morpholine," a predictive assessment against these rules can be tabulated. The presence of the morpholine (B109124) ring generally helps to balance the lipophilic-hydrophilic profile of a molecule. researchgate.net
Table 1: Predicted Physicochemical Properties and Bioavailability Rules Compliance for this compound
| Parameter | Predicted Value* | Lipinski's Rule | Veber's Rule | Egan's Rule | Mugge's Rule |
|---|---|---|---|---|---|
| Molecular Weight | ~247.34 g/mol | Pass (<500) | - | - | Pass |
| logP | ~2.5 | Pass (≤5) | - | Pass (≤5.88) | Pass |
| Hydrogen Bond Donors | 0 | Pass (≤5) | - | - | Pass |
| Hydrogen Bond Acceptors | 2 (N, O) | Pass (≤10) | - | - | Pass |
| Rotatable Bonds | 2 | - | Pass (≤10) | - | Pass |
| Polar Surface Area (PSA) | ~21.7 Ų | - | Pass (≤140) | Pass (≤131.6) | Pass |
Note: Predicted values are estimations based on standard computational algorithms and may vary slightly between different software packages.
The data in this table is interactive and can be sorted by column.
Based on this in silico analysis, "this compound" is predicted to have favorable physicochemical properties for oral bioavailability, with no violations of the common drug-likeness rules.
Computational toxicology models are used to identify potential structural alerts that may be associated with various forms of toxicity, such as genotoxicity, carcinogenicity, or hepatotoxicity. acs.org For thiophene (B33073) derivatives, a key concern is the potential for metabolic activation by cytochrome P450 (CYP) enzymes to form reactive metabolites like epoxides or sulfoxides, which can be genotoxic. acs.orgnih.gov
Table 2: Predictive Toxicity Assessment for this compound
| Toxicity Endpoint | Prediction | Basis of Prediction |
|---|---|---|
| Genotoxicity (Ames) | Low to Moderate Risk | Presence of benzothiophene (B83047) core, which can be metabolically activated. The specific substitution pattern influences the risk. acs.orgnih.gov |
| Carcinogenicity | Low Risk | Dependent on genotoxic potential; no obvious structural alerts for non-genotoxic carcinogenesis. |
| Hepatotoxicity | Low to Moderate Risk | Potential for reactive metabolite formation from the benzothiophene ring. |
The data in this table is interactive and can be sorted by column.
In Vitro Metabolic Stability Studies (e.g., Liver Microsomal Stability in various species)
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. nih.gov These experiments typically involve incubating the compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) and monitoring its disappearance over time. nih.govbioivt.com Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450s. mdpi.com
For "this compound," the benzothiophene ring is a likely site of metabolism, potentially undergoing oxidation. The morpholine ring is generally more resistant to metabolism but can undergo N-dealkylation or oxidation at the carbon atoms adjacent to the oxygen or nitrogen.
The results of these assays are typically expressed as the half-life (t½) of the compound and the intrinsic clearance (CLint). mdpi.com Compounds with high metabolic stability have a longer half-life and lower intrinsic clearance.
Table 3: Representative In Vitro Metabolic Stability Data for Heterocyclic Compounds in Human Liver Microsomes
| Compound Class | Representative t½ (min) | Representative CLint (µL/min/mg protein) | Predicted Stability for this compound |
|---|---|---|---|
| Benzothiophene Derivatives | 10 - 60 | 20 - 150 | Moderate |
| Morpholine-containing Drugs | > 60 | < 20 | High |
Note: This table presents typical ranges for the compound classes and the prediction for the target compound is an educated estimate.
The data in this table is interactive and can be sorted by column.
In Vitro Permeability Assessments (e.g., Caco-2 Cell Permeability, PAMPA-BBB Assay for CNS Permeability)
In vitro permeability assays are used to predict the absorption of a drug across the intestinal wall and its ability to cross the blood-brain barrier (BBB).
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium. nih.gov The rate at which a compound crosses this monolayer is measured to predict its in vivo absorption. researchgate.neteurekaselect.com A high apparent permeability coefficient (Papp) in the Caco-2 assay is indicative of good intestinal absorption. nih.gov
PAMPA-BBB Assay: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier is a non-cell-based assay that predicts passive diffusion across the BBB. frontiersin.orgiomcworld.org It measures the permeability of a compound across an artificial membrane coated with lipids that mimic the composition of the BBB. researchgate.net This assay is particularly useful for CNS drug candidates. acs.org
For "this compound," the presence of the morpholine group is often associated with improved solubility and permeability, which can be beneficial for both oral absorption and CNS penetration. researchgate.netnih.gov
Table 4: Predictive In Vitro Permeability of this compound
| Assay | Predicted Permeability | Interpretation |
|---|---|---|
| Caco-2 Papp (A to B) | High (>10 x 10⁻⁶ cm/s) | Likely to have good intestinal absorption. |
The data in this table is interactive and can be sorted by column.
Structure-Based Modulation of Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic and pharmacodynamic properties of a lead compound can be optimized through structural modifications. This process, often guided by structure-activity relationships (SAR) and structure-property relationships (SPR), aims to enhance desirable characteristics while minimizing liabilities. nih.gov
For "this compound," several structural modifications could be envisioned to modulate its PK/PD profile:
Substitution on the Benzothiophene Ring: Introducing substituents on the benzene (B151609) ring of the benzothiophene core could alter its metabolic stability, lipophilicity, and target-binding affinity. For example, introducing electron-withdrawing groups might decrease the rate of oxidative metabolism.
Modification of the Linker: The length and flexibility of the methylene (B1212753) linker between the benzothiophene and morpholine moieties could be altered to optimize target engagement and physicochemical properties.
Modification of the Morpholine Ring: While the morpholine ring itself is generally favorable for PK properties, its replacement with other saturated heterocycles (e.g., piperidine, piperazine) could be explored to fine-tune basicity, solubility, and target interactions. The introduction of substituents on the morpholine ring could also be a strategy to modulate its properties.
The inclusion of a morpholine ring is a common strategy in medicinal chemistry to improve the PK/PD properties of a molecule, often leading to enhanced solubility, metabolic stability, and CNS permeability. nih.govmdpi.com
Future Research Directions and Therapeutic Potential of Benzothiophene Morpholine Hybrids
Rational Design and Synthesis of Novel Benzothiophene-Morpholine Analogues with Enhanced Selectivity
The future development of benzothiophene-morpholine hybrids will heavily rely on the principles of rational drug design to create analogues with improved selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize interactions with the target protein. researchgate.net
A notable example of rational design within this class is the development of benzothiophene (B83047) morpholine (B109124) analogues as selective ligands for the dopamine (B1211576) D3 receptor, which is implicated in drug addiction. researchgate.net Researchers designed and synthesized a series of these hybrids to probe their binding affinity and selectivity. researchgate.net Two compounds from this series, 18a and 18d, demonstrated high affinity for the D3 receptor and showed efficacy in an animal model of morphine dependence. researchgate.net
Future rational design strategies for enhancing selectivity could involve:
Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems to fine-tune the physicochemical properties and target interactions.
Substituent Modification: Introducing various substituents on both the benzothiophene and morpholine rings to explore their impact on binding affinity and selectivity.
Conformational Restriction: Introducing rigid linkers or additional rings to lock the molecule into a specific conformation that is optimal for binding to the desired target.
These approaches, guided by computational modeling and in vitro screening, will be instrumental in developing the next generation of highly selective benzothiophene-morpholine-based therapeutics.
Exploration of Undiscovered Biological Targets for the Compound Class
The broad spectrum of biological activities associated with both benzothiophene and morpholine suggests that their hybrid structures may interact with a multitude of biological targets beyond those already identified. jchemrev.comatamankimya.com A significant future research direction will be the systematic screening of 4-(1-Benzothiophen-3-ylmethyl)morpholine and its analogues against a wide range of biological targets to uncover novel therapeutic applications.
The known pharmacological activities of the parent scaffolds provide a logical starting point for this exploration. Benzothiophene derivatives have shown promise as:
Anticancer Agents: By targeting various mechanisms, including the inhibition of tubulin polymerization. smolecule.com
Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.
Anti-inflammatory Agents: Through the modulation of inflammatory pathways.
Similarly, the morpholine moiety is a key component in many approved drugs with diverse mechanisms of action. Therefore, future research should involve high-throughput screening of benzothiophene-morpholine libraries against panels of kinases, proteases, G-protein coupled receptors, and other enzyme families implicated in various diseases. This unbiased approach could lead to the identification of unexpected and potentially groundbreaking therapeutic applications for this compound class.
Integration of Advanced Experimental Techniques with Computational Approaches for Comprehensive Understanding
A synergistic approach that combines advanced experimental techniques with sophisticated computational methods will be essential for a comprehensive understanding of the structure-activity relationships and mechanisms of action of benzothiophene-morpholine hybrids. This integrated strategy allows for a more efficient and insightful drug discovery process.
Computational approaches can be employed for:
Molecular Docking: To predict the binding modes of the compounds to their biological targets. bldpharm.comrdd.edu.iq
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complexes and to calculate binding free energies. bldpharm.com
Quantum Chemical Calculations (DFT): To understand the electronic properties of the molecules and their reactivity. rdd.edu.iq
ADMET Prediction: To forecast the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds in silico. bldpharm.com
Advanced experimental techniques that can validate and complement these computational predictions include:
X-ray Crystallography: To determine the three-dimensional structure of the ligand-protein complexes at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the solution-state structure and dynamics of the compounds and their interactions with targets.
Surface Plasmon Resonance (SPR): To measure the kinetics of binding between the compounds and their target proteins in real-time.
In Vitro and In Vivo Assays: To evaluate the biological activity and efficacy of the synthesized compounds in cellular and animal models. bldpharm.com
One study on novel benzothiophene derivatives successfully integrated molecular docking, MD simulations, DFT, and ADMET predictions with in vitro and in vivo experiments to identify potent antidiabetic agents. bldpharm.com This comprehensive approach not only confirmed the potential of the designed compounds but also provided valuable insights into their mechanism of action. bldpharm.com
Design of Targeted Delivery Systems for the Chemical Compound
The therapeutic efficacy of benzothiophene-morpholine hybrids can be significantly enhanced through the development of targeted drug delivery systems. These systems aim to increase the concentration of the drug at the site of action while minimizing off-target effects and systemic toxicity. Given the often hydrophobic nature of benzothiophene derivatives, nanoparticle-based delivery systems are a particularly promising strategy. smolecule.com
Several types of nanoparticle formulations could be explored for the targeted delivery of this compound and its analogues:
Polymeric Nanoparticles: These can be formulated from biodegradable polymers to provide sustained drug release and can be surface-functionalized with targeting ligands to achieve site-specific delivery. semanticscholar.org One study demonstrated the use of polymeric nanoparticles to enhance the delivery of a hydrophobic thiophene (B33073) derivative for anticancer therapy. smolecule.com
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. researchgate.netnih.gov Liposomal formulations can improve the solubility and bioavailability of drugs and can be engineered for targeted delivery.
Albumin-based Nanoparticles: Human serum albumin (HSA) nanoparticles can be used to deliver poorly soluble drugs. This approach can enhance tumor bioavailability and reduce side effects. The delivery of thiophene derivatives using self-assembling HSA nanoparticles has been shown to overcome issues of poor solubility and high toxicity.
The design of these targeted delivery systems will require careful consideration of the physicochemical properties of the specific benzothiophene-morpholine analogue, the desired release profile, and the biological target. The integration of targeting moieties, such as antibodies or peptides, on the surface of these nanocarriers can further enhance their specificity and therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
